molecular formula C24H26FN5OS B2935519 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-79-6

5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2935519
CAS RN: 887219-79-6
M. Wt: 451.56
InChI Key: MKYRERCWHBLNGM-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5OS and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential in combating microbial infections. It exhibits significant antibacterial and antifungal activities, which are comparable to standard treatments. The effectiveness of this compound against various strains of bacteria and fungi makes it a promising candidate for the development of new antimicrobial agents .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. By interfering with the cellular mechanisms of cancer cells, it could potentially inhibit their growth and proliferation. This application is particularly important given the ongoing search for more effective cancer therapies .

Neuropharmacological Applications

This compound has been evaluated for its potential as a 5-HT3 receptor antagonist . Such compounds are important in the management of psychiatric disorders, including depression and anxiety. By modulating serotonergic transmission, it may offer a new approach to treating these conditions .

Drug Discovery

The inclusion of a piperazine moiety in drug compounds has been associated with unexpected improvements in bioactivity. As such, this compound could serve as a valuable scaffold in drug discovery, leading to the development of novel therapeutic agents with enhanced efficacy .

Pharmacokinetics and Metabolism Studies

The compound’s structure allows for studies on pharmacokinetics and metabolism, providing insights into how it is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for understanding the compound’s safety and efficacy as a drug .

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted with this compound to predict its interaction with various proteins. These studies are essential for drug design, allowing researchers to estimate the binding affinity and activity of the compound before synthesizing and testing it in the lab .

Serotonin Levels Modulation

In neuropharmacological studies, the compound has shown to affect serotonin levels in the brain. This is significant because serotonin is a key neurotransmitter involved in mood regulation. Modulating serotonin levels could lead to new treatments for mood disorders .

Antioxidant and Anti-inflammatory Activity

While not directly linked to the compound , its structural analogs have demonstrated antioxidant and anti-inflammatory activities. This suggests that the compound could potentially be modified to enhance these properties, leading to new anti-inflammatory drugs .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRERCWHBLNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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